4-Fluoro-5-methyl-3-nitrobenzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-5-methyl-3-nitrobenzene-1,2-diamine is an organic compound that belongs to the class of substituted benzenes. This compound is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzene ring, along with two amino groups. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-methyl-3-nitrobenzene-1,2-diamine typically involves multiple steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To reduce nitro groups to amino groups.
Electrophilic Aromatic Substitution: To introduce the fluorine atom.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-5-methyl-3-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as hydrogen gas in the presence of a catalyst for reduction reactions.
Substitution Reagents: Such as halogens for electrophilic aromatic substitution.
Major Products
Amines: From reduction reactions.
Nitro Compounds: From oxidation reactions.
Halogenated Compounds: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-5-methyl-3-nitrobenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Fluoro-5-methyl-3-nitrobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom and nitro group can influence its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoronitrobenzene: Similar structure but lacks the amino groups.
5-Methyl-2-nitroaniline: Similar structure but lacks the fluorine atom.
Uniqueness
4-Fluoro-5-methyl-3-nitrobenzene-1,2-diamine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both fluorine and nitro groups, along with amino groups, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C7H8FN3O2 |
---|---|
Molekulargewicht |
185.16 g/mol |
IUPAC-Name |
4-fluoro-5-methyl-3-nitrobenzene-1,2-diamine |
InChI |
InChI=1S/C7H8FN3O2/c1-3-2-4(9)6(10)7(5(3)8)11(12)13/h2H,9-10H2,1H3 |
InChI-Schlüssel |
FPIBRVBEIRXZQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1F)[N+](=O)[O-])N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.